molecular formula C18H19N3O3 B3374275 6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018127-49-5

6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3374275
CAS No.: 1018127-49-5
M. Wt: 325.4 g/mol
InChI Key: JKUHTSVJYPZQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-10(2)15-9-14(18(22)23)16-11(3)20-21(17(16)19-15)12-5-7-13(24-4)8-6-12/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUHTSVJYPZQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1018127-49-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1018127-49-5

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it demonstrated an IC50 value of approximately 49.85 µM against certain tumor cells, indicating its potential as an anticancer agent .
    • In comparative studies, derivatives of pyrazole have shown IC50 values ranging from 0.01 µM to 31.5 µM against different cancer types, suggesting that modifications in the structure can enhance potency .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways . It has been suggested that compounds with similar structures can inhibit key kinases involved in cancer progression.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound under discussion has been implicated in reducing inflammation markers in preclinical models.

  • Cytokine Inhibition :
    • Studies indicate that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
  • Animal Models :
    • In animal studies, administration of pyrazole derivatives has led to reduced swelling and pain in models of acute inflammation, further supporting their therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerVarious Tumor Cells49.85
Anti-inflammatoryAnimal ModelsN/A

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several pyrazole derivatives including our compound against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The results demonstrated significant growth inhibition with promising IC50 values indicating potential for further development as an anticancer drug.

Case Study 2: Anti-inflammatory Effects

In a model of induced paw edema in rats, treatment with pyrazole derivatives showed a marked reduction in edema compared to control groups, highlighting their anti-inflammatory potential.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol
  • CAS Registry Number : 1018127-49-5
  • Purity : 95% (commonly reported)

Structural Features :
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core. Key substituents include:

  • Position 1 : 4-Methoxyphenyl group (electron-donating methoxy substituent).
  • Position 3 : Methyl group.
  • Position 6 : Isopropyl group (branched alkyl chain).

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical properties and bioactivity:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight Purity CAS Number Key References
Target Compound Isopropyl C₁₈H₁₉N₃O₃ 325.37 95% 1018127-49-5
6-Cyclopropyl Analog Cyclopropyl C₁₈H₁₇N₃O₃ 323.35 95% 937600-18-5
6-(Furan-2-yl) Analog Furan-2-yl C₁₉H₁₇N₃O₄ 351.36 99% Not Provided
5-Chloro-6-cyclopropyl Derivative Cyclopropyl + Chlorine C₁₇H₁₃ClFN₃O₂ 345.76 95% 1011397-20-8

Key Observations :

  • Isopropyl vs. Cyclopropyl : The isopropyl group in the target compound increases molecular weight slightly (325.37 vs. 323.35) and may enhance lipophilicity compared to the cyclopropyl analog .
  • Heterocyclic Substituents : The furan-2-yl group in compound 12 () introduces a polar aromatic ring, improving solubility (99% purity suggests efficient synthesis) .

Substituent Variations at Position 1

The 4-methoxyphenyl group at position 1 is a common feature, but other aromatic substituents are observed:

Compound Name Position 1 Substituent Molecular Formula Molecular Weight Purity CAS Number
Target Compound 4-Methoxyphenyl C₁₈H₁₉N₃O₃ 325.37 95% 1018127-49-5
1-(2-Fluorophenyl) Analog 2-Fluorophenyl C₁₆H₁₄FN₃O₂ 299.31 95% 1119499-72-7
1-(4-Fluorophenyl) Analog 4-Fluorophenyl C₁₇H₁₃ClFN₃O₂ 345.76 95% 1011397-20-8

Key Observations :

  • Methoxy vs. In contrast, fluorine substituents (e.g., 2- or 4-fluorophenyl) introduce electronegativity and may improve metabolic stability .
  • Steric Effects : Bulkier substituents (e.g., benzyl in ) are less common but could modulate steric interactions in enzyme binding pockets .

Carboxylic Acid Derivatives

The carboxylic acid at position 4 is critical for salt formation and solubility. Esterified or modified analogs include:

Compound Name Position 4 Modification Molecular Formula Molecular Weight Purity CAS Number
Target Compound Carboxylic Acid C₁₈H₁₉N₃O₃ 325.37 95% 1018127-49-5
Methyl Ester Analog Methyl Ester C₁₉H₂₁N₃O₃ 339.39 95% 938001-13-9
Hydrazide Derivative Carbohydrazide C₁₈H₁₉N₅O₂ 337.38 95% Not Provided

Key Observations :

  • Esterification : Methyl esters (e.g., ) mask the acidic proton, increasing cell membrane permeability but reducing aqueous solubility .
  • Hydrazide Derivatives : These may serve as intermediates for further functionalization, though biological activity data is absent in the evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Isopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.